molecular formula C7H13NO2 B3232564 4-Ethyl-3-pyrrolidinecarboxylic acid CAS No. 1342226-11-2

4-Ethyl-3-pyrrolidinecarboxylic acid

Cat. No.: B3232564
CAS No.: 1342226-11-2
M. Wt: 143.18 g/mol
InChI Key: NDDVWSDMFBDMGI-UHFFFAOYSA-N
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Description

4-Ethyl-3-pyrrolidinecarboxylic acid is an organic compound featuring a pyrrolidine ring substituted with an ethyl group and a carboxylic acid group. This compound is part of the pyrrolidine family, which is known for its significant role in various chemical and biological processes. The presence of the pyrrolidine ring imparts unique chemical properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-pyrrolidinecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with succinic anhydride, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

4-Ethyl-3-pyrrolidinecarboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyrrolidine ring’s conformation allows it to fit into enzyme binding pockets, modulating enzyme function and facilitating catalytic processes.

Comparison with Similar Compounds

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but without the ethyl substitution.

    Pyrrolidine-2-carboxylic acid: Another derivative with the carboxylic acid group at a different position on the ring.

Uniqueness: 4-Ethyl-3-pyrrolidinecarboxylic acid is unique due to the presence of the ethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-ethylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-5-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDVWSDMFBDMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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